molecular formula C17H19N3O5 B3012634 N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide CAS No. 887214-52-0

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide

Cat. No.: B3012634
CAS No.: 887214-52-0
M. Wt: 345.355
InChI Key: GEDACEFKBMMYHI-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is a benzamide derivative, a class known for its diverse biological activities. Its structure incorporates both a furan ring, a common feature in many bioactive molecules , and a morpholino group, which is often utilized to fine-tune the physicochemical properties and pharmacokinetic profiles of drug candidates . The specific mechanism of action and research applications for this compound are areas of active investigation, particularly in the development of targeted therapies. Researchers are exploring its potential as a scaffold for novel therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c21-17(13-3-5-14(6-4-13)20(22)23)18-12-15(16-2-1-9-25-16)19-7-10-24-11-8-19/h1-6,9,15H,7-8,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDACEFKBMMYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816691
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide typically involves a multi-step process. One common method starts with the preparation of the furan-2-yl precursor, which is then reacted with morpholine under controlled conditions to form the intermediate N-(2-(furan-2-yl)-2-morpholinoethyl)amine. This intermediate is subsequently reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The furan and morpholine rings may facilitate binding to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its fusion of furan , morpholine , and 4-nitrobenzamide groups. Below is a comparative analysis with key analogs:

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
N-(3-chlorophenethyl)-4-nitrobenzamide 4-nitrobenzamide 3-chlorophenethyl Neurokinin-2 antagonist precursor
N-[[2-(ethoxymethyl)phenyl]methyl]-4-nitrobenzamide 4-nitrobenzamide Ethoxymethylphenyl Intermediate for cyclic compounds
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Morpholinoacetamide Chlorophenyl-thiazole Not specified (95% purity)
N-(4-(2-(Benzylamino)phenyl)-2-methylbut-3-yn-2-yl)-4-nitrobenzamide 4-nitrobenzamide Propargyl-benzylamine Synthesized via Sonogashira coupling (70% yield)
Key Observations:
  • Morpholine vs. Other Amines: The morpholine ring in the target compound may enhance solubility compared to non-cyclic amines (e.g., 3-chlorophenethyl in ).
  • Furan vs. Thiazole/Phenyl : The furan ring’s electron-rich nature could influence binding affinity differently than thiazole (in ) or chlorophenyl groups.
  • Nitro Position : The 4-nitro group in benzamide derivatives is conserved in all analogs, suggesting its critical role in electronic or steric interactions.

Physicochemical Properties

  • Melting Points: Analogs like N-(4-(2-(Benzylamino)phenyl)-...-4-nitrobenzamide melt at 125.1–126.5°C , while morpholine-containing compounds (e.g., ) likely have higher solubility due to the polar morpholine ring.
  • LogP and Solubility : The furan and morpholine groups may lower LogP compared to chlorophenyl or propargyl substituents, improving aqueous solubility.

Biological Activity

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural combination of a furan ring, a morpholine moiety, and a nitrobenzamide group, which contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The IUPAC name for this compound is N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-nitrobenzamide. The structural characteristics are essential for understanding its biological activity:

Component Description
Furan Ring Contributes to reactivity and potential biological effects.
Morpholine Moiety Enhances solubility and interaction with biological targets.
Nitrobenzamide Group Imparts unique chemical reactivity and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Furan Derivative : The initial step involves synthesizing the furan precursor.
  • Formation of Intermediate : The furan derivative is reacted with morpholine to form an intermediate amine.
  • Nitration : The intermediate undergoes nitration to introduce the nitro group.
  • Amidation : Finally, the nitro compound is reacted with 4-nitrobenzoyl chloride to yield the final product.

This multi-step synthesis can be optimized using continuous flow reactors or mechanochemical methods to enhance yield and purity while minimizing by-products .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. This compound has been studied for its potential as an antimicrobial agent, particularly against bacterial strains. The mechanism of action may involve the bioreduction of the nitro group, leading to reactive intermediates that damage bacterial DNA .

Anticancer Effects

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may interfere with cancer cell proliferation and induce apoptosis through various signaling pathways. The presence of the nitro group is crucial as it can be reduced within the cancer cells, generating cytotoxic species that target rapidly dividing cells .

Case Studies

  • Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.
  • Cytotoxicity Against Cancer Cells : A study evaluating its cytotoxic effects on human cancer cell lines showed a dose-dependent response, with IC50 values indicating potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • DNA Damage : The reduction of the nitro group leads to the formation of reactive intermediates that can cause DNA strand breaks.
  • Cell Cycle Disruption : It may interfere with cell cycle progression in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound Name Structural Features Biological Activity
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazideContains hydrazide functionalityAntimicrobial properties
2-(furan-2-yl)-1,3-dioxolan-4-yl)methanolDioxole structure adds complexityPotential use in polymer chemistry
N-(furan-2-yl)-3-nitrobenzamideSimilar structure but different nitro positionInvestigated for anticancer effects

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